molecular formula C20H14FN5O3 B11453071 N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide

N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide

Cat. No.: B11453071
M. Wt: 391.4 g/mol
InChI Key: YNDXFMDEOWAQNC-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzotriazole core, which is known for its stability and versatility in chemical reactions, making it a valuable component in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Properties

Molecular Formula

C20H14FN5O3

Molecular Weight

391.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)benzotriazol-5-yl]-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C20H14FN5O3/c1-12-16(3-2-4-19(12)26(28)29)20(27)22-14-7-10-17-18(11-14)24-25(23-17)15-8-5-13(21)6-9-15/h2-11H,1H3,(H,22,27)

InChI Key

YNDXFMDEOWAQNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzotriazole core. One common method involves the cyclization of o-phenylenediamine with nitrous acid to form the benzotriazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide exerts its effects is primarily through its interaction with specific molecular targets. The benzotriazole core can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide is unique due to its benzotriazole core, which imparts stability and versatility in chemical reactions. This makes it a valuable compound in various applications, particularly in the synthesis of pharmaceuticals and advanced materials .

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